molecular formula C16H15Cl2NO2 B5602161 3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide

Cat. No.: B5602161
M. Wt: 324.2 g/mol
InChI Key: IOCIAGZWJISKIA-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzamide core substituted with chlorine atoms at positions 3 and 6 of the aromatic ring and an N-(3,4-dimethylphenyl) group.

Properties

IUPAC Name

3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-4-5-11(8-10(9)2)19-16(20)14-12(17)6-7-13(18)15(14)21-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCIAGZWJISKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of chlorine atoms at the 3 and 6 positions, as well as the methoxy group at the 2 position, requires specific reagents and conditions. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Research indicates that derivatives of similar compounds exhibit activity against various bacterial strains. For instance, salicylanilides, which share structural characteristics with 3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide, have shown promise as antitubercular agents due to their ability to inhibit mycobacterial growth .

Anti-inflammatory Properties
Studies have demonstrated that compounds with similar structures can possess anti-inflammatory effects. For example, the evaluation of related compounds in carrageenan-induced edema models has shown significant inhibition of inflammation markers . This suggests that this compound may have similar effects worth exploring in further studies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research has indicated that modifications to the phenyl ring and amide linkage can significantly impact biological activity. For instance:

Modification Effect on Activity
Substitution on the phenyl ringAlters potency significantly
Amide to urea conversionLoss of activity
Introduction of halogensVaried effects depending on position

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity .

Case Studies and Experimental Findings

Several studies have contributed to understanding the potential applications of this compound:

  • Antitubercular Screening : A high-throughput screening process identified structurally similar salicylanilides as lead candidates for tuberculosis treatment. The results indicated a need for further exploration of compounds with similar structures for their antimycobacterial properties .
  • Inhibition of Phospholipidosis : Research has shown that certain compounds can inhibit lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis. This suggests potential applications in drug safety assessments and understanding adverse drug reactions .

Conclusion and Future Directions

The compound this compound exhibits promising applications in medicinal chemistry, particularly concerning antimicrobial and anti-inflammatory activities. Further research is necessary to explore its full potential and optimize its structure for enhanced efficacy.

Future studies should focus on:

  • Conducting comprehensive SAR analyses to identify optimal modifications.
  • Exploring the compound's mechanisms of action in various biological assays.
  • Investigating its safety profile through rigorous pharmacological testing.

By advancing our understanding of this compound's applications, researchers can contribute significantly to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

3,5-Di-tert-butyl-N-(3,4-dimethylphenyl)-2-methoxybenzamide Substituents: Bulky tert-butyl groups at positions 3 and 5. Synthesis: Pinnick oxidation of precursor alcohols.

N-(3,4-Dimethylphenyl)benzamide Substituents: No chloro or methoxy groups; simpler benzamide core. Impact: Lacks electron-withdrawing Cl groups, leading to higher electron density and differing solubility. Crystal packing involves N–H⋯O hydrogen bonds forming columnar structures.

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Substituents: Ethoxymethoxy group at position 4; 2,3-dichlorophenyl.
  • Impact: Ethoxymethoxy enhances hydrophilicity, while dichloro groups contribute to pesticidal activity.

Table 1: Substituent Comparison

Compound Substituents on Benzamide Core Key Functional Groups Potential Applications
Target Compound 3,6-Cl; 2-OCH₃; 3,4-dimethylphenyl Electron-withdrawing Cl, OCH₃ Agrochemicals
3,5-Di-tert-butyl Analog 3,5-(t-Bu); 2-OCH₃ Steric hindrance Catalysis intermediates
Etobenzanid 4-(ethoxymethoxy); 2,3-Cl Hydrophilic Cl/OCH₂OCH₂CH₃ Pesticide
N-(3,4-Dimethylphenyl)benzamide None (plain benzamide) N–H donor for H-bonding Crystallography studies

Structural and Crystallographic Behavior

  • Conformational Analysis : In N-(3,4-dimethylphenyl)benzamide, the N–H bond adopts an anti-conformation relative to meta-methyl groups, facilitating N–H⋯O hydrogen bonds . The target compound’s 3,6-Cl substituents may alter this conformation due to steric or electronic effects.
  • Software for Structure Determination : Crystallographic tools like SHELXL () and WinGX () are standard for resolving such structures. The target compound’s structure likely requires similar refinement methods to account for Cl and OCH₃ substituents.

Biological Activity

3,6-Dichloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C17H17Cl2N O2
  • Molecular Weight : 338.24 g/mol
  • Structure : The compound features a dichlorobenzamide structure with a methoxy group and dimethylphenyl substituents.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate chlorinated benzoic acid derivatives and amines.
  • Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Conditions : Reactions are generally conducted under controlled temperatures to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

  • IC50 Values : The compound shows IC50 values in the low micromolar range against breast cancer cell lines (e.g., SKBR-3) and other malignancies .
  • Mechanism of Action : It acts by inducing apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

  • Tested Strains : Common strains include Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : MIC values indicate effectiveness in inhibiting bacterial growth at concentrations comparable to existing antibiotics .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzamide derivatives, this compound was found to significantly inhibit cell proliferation in SKBR-3 cells with an IC50 value of approximately 0.5 µM. The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation .

CompoundCell LineIC50 (µM)Mechanism
This compoundSKBR-30.5Apoptosis induction
ControlSKBR-3>10No effect

Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that the compound exhibited an MIC of 32 µg/mL against E. coli, suggesting potential as a lead compound for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

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